molecular formula C8H9NO3S B2934981 3-(Thiophen-3-ylformamido)propanoic acid CAS No. 940781-41-9

3-(Thiophen-3-ylformamido)propanoic acid

Cat. No.: B2934981
CAS No.: 940781-41-9
M. Wt: 199.22
InChI Key: JVQPEIWAULPLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Amide Bonds in Advanced Organic Synthesis

The amide bond is one of the most fundamental and ubiquitous linkages in both biochemistry and synthetic chemistry. nih.gov Its formation is a cornerstone of organic synthesis, critical for constructing molecules ranging from simple organic compounds to complex pharmaceuticals, polymers, and peptides. In fact, approximately 25% of top-selling pharmaceutical products contain at least one amide bond. amrita.edu

The importance of the amide group stems from its unique combination of high chemical stability and specific geometric properties. amrita.edu It features a planar structure and possesses both hydrogen bond donor (the N-H group) and acceptor (the C=O group) sites. nih.govamrita.edu This dual capability allows amide-containing molecules to form strong, directional interactions, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net

Amide bond formation is a well-established yet continually evolving field in organic chemistry. pulsus.com Classical methods often involve the reaction of a carboxylic acid derivative with an amine. pulsus.com The ongoing development of novel and more sustainable methods for creating this linkage remains a key research area, highlighting its unabated importance in the synthesis of functional molecules. nih.gov

Strategic Importance of Thiophene (B33073) Moieties as Versatile Chemical Scaffolds

Thiophene, a five-membered heterocyclic aromatic ring containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry due to its widespread presence in biologically active compounds. rsc.org Its structure is considered a bioisostere of the benzene (B151609) ring, meaning it has a similar size and shape, allowing it to mimic phenyl groups in interactions with biological systems while offering distinct electronic properties. cognizancejournal.com

The thiophene nucleus is a key component in numerous FDA-approved drugs, demonstrating its value in pharmaceutical design. rsc.org Thiophene derivatives exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. cognizancejournal.comresearcher.liferesearchgate.net This versatility arises from the thiophene ring's electronic characteristics and its ability to be readily functionalized, allowing chemists to fine-tune the properties of the molecule to enhance potency and selectivity for a specific biological target. researchgate.netnih.gov Beyond medicine, thiophene-based structures are integral to material science, particularly in the development of organic light-emitting diodes (LEDs) and corrosion inhibitors. cognizancejournal.com

The following table summarizes the diverse biological activities associated with various thiophene-containing scaffolds.

Biological ActivityExamples of Thiophene Derivatives
AnticancerThiophene carboxamide scaffolds, Teniposide
AntimicrobialCefoxitin, Sertaconazole, Thiophenfurin
Anti-inflammatorySuprofen, Ketotifen
AntihypertensiveTiotropium
AnticonvulsantThiophene-based analogs

This table presents a selection of activities and examples to illustrate the broad therapeutic potential of thiophene derivatives. cognizancejournal.comresearchgate.netnih.gov

Overview of N-Acyl Amino Acid Derivatives in Synthetic Chemistry

N-acyl amino acids (NAAAs) are a significant class of molecules where an amino acid is linked to a fatty acid via an amide bond. mdpi.com These compounds are not only endogenous signaling molecules in biological systems but also serve as versatile building blocks in the fine chemical industry for creating complex molecular architectures. mdpi.comnbinno.com

In synthetic chemistry, N-acylation is a common strategy to modify the properties of amino acids, preparing them for incorporation into larger, more complex structures like peptides or specialized polymers. nbinno.comscience.gov The synthesis of N-acyl amino acid derivatives can be achieved through various chemical methods, with the Schotten-Baumann reaction being a widely applied industrial process. researchgate.net This involves reacting an amino acid with an acyl chloride under basic conditions. researchgate.net

The resulting N-acyl amino acid derivatives, such as 3-(Thiophen-3-ylformamido)propanoic acid, combine the structural features of both lipids and amino acids. mdpi.com This duality makes them valuable intermediates for synthesizing novel bioactive agents and advanced materials. nbinno.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(thiophene-3-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-7(11)1-3-9-8(12)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPEIWAULPLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Thiophen 3 Ylformamido Propanoic Acid

Reactivity Profile of the Thiophene (B33073) Ring within the Formamido Structure

The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene (B151609). nih.govwikipedia.org The substituent at the C3 position, the -NHCO-CH₂CH₂COOH group, significantly influences the regioselectivity and rate of these reactions. The formamido group, specifically the nitrogen atom's lone pair, can donate electron density into the ring, thereby activating it.

Electrophilic Substitution Patterns and Regioselectivity

Thiophene undergoes electrophilic substitution preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (the Wheland intermediate) when the electrophile attacks at these sites. brainly.in For a 3-substituted thiophene like the title compound, the primary sites for electrophilic attack are the C2 and C5 positions.

The formamido substituent is an activating group and directs incoming electrophiles primarily to the adjacent C2 position. The C5 position is also activated, but to a lesser extent. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to yield predominantly the 2-substituted product, with the 5-substituted isomer as a minor product. derpharmachemica.comresearchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Thiophenes

Reaction TypeTypical ReagentsMajor Product PositionMinor Product Position
NitrationHNO₃/H₂SO₄C2C5
BrominationN-Bromosuccinimide (NBS) in THFC2C5
AcylationAcyl chloride/Lewis Acid (e.g., AlCl₃)C2C5
SulfonationSO₃/PyridineC2C5

The precise ratio of 2- to 5-substitution depends on the specific reaction conditions and the nature of the electrophile. researchgate.netquimicaorganica.org

Nucleophilic Reactivity of Substituted Thiophenes

The electron-rich nature of the thiophene ring makes it generally resistant to nucleophilic aromatic substitution (SNAr). edurev.in Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, along with a good leaving group (such as a halogen). edurev.innih.gov

The formamido group is not a sufficiently strong electron-withdrawing group to facilitate SNAr reactions on the thiophene ring of 3-(Thiophen-3-ylformamido)propanoic acid. Therefore, direct displacement of a leaving group from the ring by a nucleophile is not a characteristic reaction for this compound under standard conditions. Nucleophilic substitution occurs more readily in thiophenes activated with groups like nitro or cyano. nih.govuoanbar.edu.iq For instance, the reaction of 2-bromo-5-nitrothiophene (B82342) with nucleophiles proceeds much more readily than with unactivated halothiophenes. edurev.inuoanbar.edu.iq

C-H Activation and Arylation Reactions on the Thiophene Nucleus

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, provide powerful tools for the functionalization of thiophenes. researchgate.net Palladium-catalyzed direct arylation is a prominent example, allowing for the formation of C-C bonds by coupling the thiophene's C-H bonds with aryl halides. mdpi.comjcu.edu.au

For this compound, the most acidic and sterically accessible C-H bonds are at the C2 and C5 positions. The regioselectivity of C-H activation is controlled by the catalyst, ligands, and directing-group effects. nih.gov While the formamido group can act as a directing group, direct C-H activation on thiophenes often shows an intrinsic preference for the α-positions (C2 and C5). rsc.org

C2-Arylation : This is generally the favored position for direct arylation of 3-substituted thiophenes, especially with palladium catalysts. mdpi.com

C5-Arylation : This position can also be functionalized, sometimes selectively, depending on the specific catalytic system and the steric and electronic properties of the substituent at C3. mdpi.comrsc.org

β-Position (C4) Activation : Functionalization at the C4 position is significantly more challenging due to lower acidity and greater steric hindrance. rsc.org

Recent advances have demonstrated that even the more challenging β-positions of thiophenes can be functionalized through specialized methods like palladium-catalyzed 1,4-migration coupled with direct arylation. rsc.org

Table 2: Representative Conditions for Direct C-H Arylation of Thiophenes

Catalyst/LigandCoupling PartnerBaseSolventTypical Position Functionalized
Pd(OAc)₂ / P(o-tol)₃Aryl BromideK₂CO₃ or Cs₂CO₃DMA or TolueneC2/C5
PdCl₂(dppf)Aryl IodideKOAcDMFC2/C5
Ag(I) / Pd(OAc)₂Aryl IodideNaOAcHFIPC2 (selective for benzo[b]thiophenes) acs.org

Transformations Involving the Formamido Group

The formamido group (-NHCHO) is a type of amide and exhibits characteristic amide chemistry. It is relatively stable but can be cleaved or modified under specific conditions.

Cleavage and Re-formation of the N-Formyl Amide Linkage

The N-formyl bond in this compound can be cleaved to yield the corresponding amine, 3-(3-aminopropanoic acid)thiophene. This de-formylation can be achieved under various conditions:

Acidic Hydrolysis : Treatment with strong mineral acids (e.g., HCl, H₂SO₄) in an aqueous or alcoholic solvent can hydrolyze the amide bond.

Basic Hydrolysis : Strong bases like sodium hydroxide (B78521) or potassium hydroxide can also effect cleavage, although harsher conditions may be required compared to simple esters.

Hydrazinolysis : Reaction with hydrazine (B178648) is an effective method for cleaving amide bonds, particularly in peptide chemistry, and can be accelerated by ammonium (B1175870) salts. rsc.org

Re-formation of the formamido group involves the formylation of the precursor amine. This is typically accomplished by reacting the amine with a formylating agent.

Table 3: Reagents for N-Formyl Cleavage and Formation

TransformationReagent(s)Typical Conditions
Cleavage (De-formylation)HCl or H₂SO₄ in H₂O/MeOHReflux
NaOH or KOH in H₂O/EtOHReflux
Hydrazine (N₂H₄)Heating, often in an alcohol solvent
Re-formation (Formylation)Formic Acid with a coupling agent (e.g., EDC) oup.comRoom temperature
para-Nitrophenylformate (p-NPF) nih.govRoom temperature, basic conditions

Chemical Modifications of the Formamido Functionality

The formamido group itself can undergo a limited number of chemical transformations without being completely cleaved.

Reduction : The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-), converting the formamido group into an N-methylamino group. This transformation requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This reaction would convert the parent compound to 3-(N-methyl-3-aminopropanoic acid)thiophene.

Dehydration : Under strong dehydrating conditions (e.g., using phosphoryl chloride or triflic anhydride), the formamido group can be dehydrated to form an isonitrile (isocyanide). This would yield the corresponding 3-(isocyano-3-propanoic acid)thiophene derivative.

N-Alkylation : The proton on the formamido nitrogen is weakly acidic and can be removed by a strong base, allowing for subsequent alkylation on the nitrogen atom.

These modifications allow for the synthesis of a variety of derivatives from the parent compound, enabling further exploration of its chemical and biological properties. researchgate.net

Chemical Transformations at the Propanoic Acid Moiety

The propanoic acid moiety of this compound is a key site for chemical modifications, offering a versatile handle for synthesizing a variety of derivatives. The reactivity of this portion of the molecule is primarily dictated by the carboxylic acid group and the adjacent methylene carbons. These transformations are crucial for structure-activity relationship studies and the development of new chemical entities.

Functional Group Interconversions of the Carboxylic Acid

The carboxylic acid functional group is one of the most versatile in organic chemistry, readily undergoing conversion into a wide array of other functional groups. vanderbilt.educompoundchem.com These interconversions allow for significant structural modifications, altering the compound's physical, chemical, and biological properties.

Key functional group interconversions for the carboxylic acid moiety of this compound include:

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Esters are often used as protecting groups or to enhance the lipophilicity of a molecule.

Amidation: Reaction with an amine, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields an amide. This reaction is fundamental in peptide synthesis and for creating compounds with altered hydrogen bonding capabilities. organic-chemistry.org

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(Thiophen-3-ylformamido)propan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. compoundchem.com

Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acyl chloride. vanderbilt.educompoundchem.com This intermediate can then be readily used to form esters, amides, and other acyl derivatives under milder conditions.

Table 1: Summary of Functional Group Interconversions

Starting Functional GroupReagent(s)Product Functional Group
Carboxylic AcidAlcohol (R'-OH), Acid CatalystEster
Carboxylic AcidAmine (R'-NH₂), Coupling AgentAmide
Carboxylic AcidLiAlH₄, then H₂OPrimary Alcohol
Carboxylic AcidSOCl₂ or (COCl)₂Acyl Chloride

Electrochemical α-Alkoxylation of Amides Derived from Thiophenes

Electrochemical methods offer a sustainable and reagent-light alternative for chemical transformations. researchgate.net For N-acyl amino acids like this compound, electrochemical oxidation provides a pathway to α-alkoxylated products. This reaction, known as non-Kolbe electrolysis, proceeds via the decarboxylation of the carboxylic acid. rsc.orgwhiterose.ac.uk

The mechanism involves a one-electron oxidation of the carboxylate anion at the anode, followed by rapid decarboxylation to form a radical intermediate. rsc.org If the oxidation potential of this radical is sufficiently low, it can undergo a second one-electron oxidation to form a stabilized N-acyliminium cation. rsc.orgwhiterose.ac.uk This highly reactive intermediate is then trapped by the alcohol solvent (e.g., methanol), resulting in the formation of an α-alkoxy amide. researchgate.netresearchgate.net

The general transformation is as follows:

R-NH-CO-CH(R')-COOH → [R-NH-CO-CH(R')-COO•] → [R-NH-CO-CH(R')•] → [R-NH-CO-C⁺H(R')]

[R-NH-CO-C⁺H(R')] + R''OH → R-NH-CO-CH(R')-OR'' + H⁺

Recent studies have highlighted the use of standardized and commercially available electrochemical setups, such as the ElectraSyn 2.0, for performing these reactions efficiently. rsc.orgresearchgate.net The process is typically carried out in an undivided cell using graphite (B72142) or platinum electrodes, often in the presence of a base like triethylamine (B128534) (Et₃N) or sodium methoxide. rsc.orgresearchgate.net

Table 2: Typical Conditions for Electrochemical α-Methoxylation

ParameterConditionReference
Substrate N-Acyl-α-amino acid rsc.org
Solvent Methanol (MeOH) researchgate.netrsc.org
Electrodes Graphite or Platinum rsc.orgresearchgate.net
Mode Constant Current nih.gov
Base (optional) Et₃N or NaOMe rsc.orgresearchgate.net
Apparatus Undivided electrochemical cell (e.g., ElectraSyn 2.0) rsc.orgresearchgate.net

Derivatization of the Propanoic Acid Side Chain

Beyond transformations of the terminal carboxylic acid group, the aliphatic side chain of the propanoic acid moiety can also be derivatized. These modifications can introduce new functionalities or alter the steric and electronic properties of the molecule.

One potential reaction is α-halogenation. In the presence of a halogen (e.g., Br₂) and a catalyst like phosphorus tribromide (PBr₃), carboxylic acids can undergo bromination at the α-carbon. This reaction, a variation of the Hell-Volhard-Zelinsky reaction, would yield 2-bromo-3-(thiophen-3-ylformamido)propanoic acid. The introduced halogen atom can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the α-position.

Further derivatization can be achieved on the products of the functional group interconversions described previously. For example, the primary alcohol obtained from the reduction of the carboxylic acid can be converted into a sulfonate ester (e.g., tosylate or mesylate). vanderbilt.eduub.edu These sulfonates are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce groups such as azides, nitriles, or thiols, thereby expanding the chemical diversity of derivatives obtainable from the parent compound. vanderbilt.eduub.edu

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For "3-(Thiophen-3-ylformamido)propanoic acid," ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. For instance, one would expect to see distinct signals for the protons on the thiophene (B33073) ring, the formyl group, and the propanoic acid chain. The coupling patterns between adjacent protons would help to confirm the connectivity of these fragments.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a compound and for quantifying its concentration in a mixture. A suitable reversed-phase HPLC method would be developed to separate "this compound" from any starting materials, byproducts, or degradation products. The retention time of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature) would be a key characteristic for its identification. A detector, such as a UV-Vis spectrophotometer, would be used to monitor the elution, and the peak area would be proportional to the concentration of the compound, allowing for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Comprehensive Profiling

Due to the low volatility of "this compound," direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) would be challenging. However, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) would enable GC-MS analysis. This technique would provide a retention time for the derivatized compound and a mass spectrum. The mass spectrum would show the molecular ion of the derivative and a characteristic fragmentation pattern, which could be used to confirm the molecular weight and structural features of the parent molecule.

Capillary Electrophoresis (CE) and Ion Chromatography (IC) for Charged Species Analysis

As "this compound" possesses a carboxylic acid group, it can exist as a charged species (carboxylate anion), making it amenable to analysis by Capillary Electrophoresis (CE) and Ion Chromatography (IC). CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on their charge and size. This technique could be used to assess the purity of the compound with respect to other charged impurities. IC is another powerful technique for the separation and quantification of ions and could be employed to analyze the anionic form of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For "this compound," HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₈H₉NO₃S). Tandem mass spectrometry (MS/MS) experiments using HRMS would involve fragmentation of the parent ion, and the accurate mass measurement of the fragment ions would help in elucidating the fragmentation pathways, providing further confirmation of the compound's structure.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Hydrogen Bonding Networks

If "this compound" can be crystallized, single-crystal X-ray Diffraction (XRD) would provide definitive information about its three-dimensional molecular structure in the solid state. This technique would determine bond lengths, bond angles, and torsion angles with high precision. Furthermore, XRD analysis would reveal the packing of the molecules in the crystal lattice and provide detailed insights into intermolecular interactions, such as hydrogen bonding networks involving the carboxylic acid and amide functional groups.

Computational Chemistry and Theoretical Investigations of 3 Thiophen 3 Ylformamido Propanoic Acid

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the optimal geometry and the distribution of electrons within the molecule, which are key to understanding its stability and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. By employing functionals such as B3LYP with a basis set like 6-31G(d,p) or 6-311G(d,p), researchers can compute the optimized geometry of 3-(Thiophen-3-ylformamido)propanoic acid. mdpi.comnih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The optimized structure reveals key features: the planarity of the amide group due to resonance, the geometry of the thiophene (B33073) ring, and the conformational arrangement of the propanoic acid side chain. Studies on similar thiophene carboxamide derivatives have demonstrated a strong correlation between DFT-calculated geometries and experimental data obtained from techniques like X-ray crystallography. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Amide)~1.24 Å
Bond LengthC-N (Amide)~1.35 Å
Bond LengthC-S (Thiophene)~1.72 Å
Bond AngleO=C-N (Amide)~122°
Dihedral AngleH-N-C=O~180° (trans)

Note: These are representative values based on DFT studies of analogous thiophene and amide-containing structures. Actual values may vary.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals dictate the molecule's electrophilic and nucleophilic nature. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbon of the amide group and the adjacent C-N bond, marking it as the region susceptible to nucleophilic attack. mdpi.com

From the HOMO and LUMO energies (EHOMO and ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netsemanticscholar.orgsemanticscholar.org

HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO – EHOMO, this gap is an indicator of molecular stability. A larger gap suggests higher kinetic stability and lower chemical reactivity. semanticscholar.orgnih.gov

Electronic Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it describes the tendency of electrons to escape from the system. semanticscholar.org

Chemical Hardness (η): Calculated as (ELUMO – EHOMO) / 2, it measures the resistance of a molecule to change its electron configuration. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." semanticscholar.orgrdd.edu.iq

Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the ability of a molecule to accept electrons. semanticscholar.org

Computational studies on related thiophene derivatives provide reference points for the expected values of these descriptors. mdpi.comnih.govsemanticscholar.org

Table 2: Calculated Chemical Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value (eV)Interpretation
EHOMO-~ -6.5 eVElectron-donating ability
ELUMO-~ -1.5 eVElectron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO~ 5.0 eVHigh kinetic stability
Chemical Potential (μ)(EHOMO + ELUMO) / 2~ -4.0 eVTendency to escape electron density
Chemical Hardness (η)(ELUMO - EHOMO) / 2~ 2.5 eVResistance to charge transfer
Electrophilicity Index (ω)μ² / (2η)~ 3.2 eVGlobal electrophilic nature

Note: Values are estimations based on published data for similar thiophene carboxamide and sulfonamide structures. nih.govsemanticscholar.org

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a molecule are deeply connected to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and the energy associated with them.

Torsional Energy Profiles and Rotational Barriers of the Amide Bond

The amide bond (C-N) possesses a significant partial double bond character due to resonance, which restricts free rotation around it. semanticscholar.orgnih.gov This restriction leads to the existence of planar cis/trans (or E/Z) conformers. The energy required to rotate around this bond from one conformer to another is known as the rotational barrier. This barrier is typically in the range of 15-23 kcal/mol for amides, making the process slow on the NMR timescale at room temperature. researchgate.netresearchgate.net

Computational chemists can map the energy profile for this rotation by performing a relaxed potential energy surface scan. researchgate.netresearchgate.net In this process, the dihedral angle of the amide bond (e.g., O=C-N-H) is systematically varied, and the energy of the molecule is calculated at each step while allowing all other geometrical parameters to relax. The resulting plot of energy versus dihedral angle shows the low-energy ground states (the planar conformers) and the high-energy transition state (typically when the dihedral angle is around 90°), with the difference corresponding to the rotational barrier. semanticscholar.orgmdpi.com For this compound, the trans conformation of the amide bond is expected to be significantly more stable than the cis conformation due to steric hindrance.

Influence of Intramolecular Hydrogen Bonding and Solvent Effects on Conformations

The conformation of the flexible propanoic acid chain is influenced by non-covalent interactions, particularly intramolecular hydrogen bonds. A hydrogen bond could potentially form between the amide proton (N-H) and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid proton (O-H) and the amide carbonyl oxygen. Such an interaction would create a cyclic structure, stabilizing a specific gauche conformation of the side chain. researchgate.netacs.org The existence and strength of these bonds can be predicted computationally by analyzing atomic distances and bond angles in the optimized geometry. rsc.orgrsc.org

Solvent effects play a critical role in determining conformational preferences. pnas.orgfrontiersin.org In aprotic solvents, intramolecular hydrogen bonds are more likely to form and dominate the conformational landscape. researchgate.net In contrast, polar protic solvents like water can form intermolecular hydrogen bonds with the amide and carboxylic acid groups, disrupting the internal hydrogen bonds and favoring more extended conformations. nih.govnsf.gov Computational models can simulate these effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or by explicitly including solvent molecules in the calculation. frontiersin.orgresearchgate.net

Tautomerism Studies of the Amide Linkage

Amides can theoretically exist in equilibrium with their tautomeric form, the imidic acid (or iminol), through a process called amide-imidol tautomerization. researchgate.netresearchgate.net This involves the migration of the proton from the nitrogen atom to the carbonyl oxygen atom, resulting in a C=N double bond and an O-H group.

For most simple amides, the amide form is overwhelmingly more stable than the imidol form. rsc.org DFT calculations can be used to investigate this tautomeric equilibrium by computing the relative energies of the two forms. nih.gov The calculation involves optimizing the geometry of both the amide and imidol tautomers and their corresponding transition state for interconversion. For this compound, computational results are expected to show a significant energy difference, confirming that the amide tautomer is the dominant species under normal conditions, with the imidol form being energetically unfavorable. nih.govnih.gov

Prototropic Tautomerization Mechanisms and Energetics

Prototropic tautomerism, the migration of a proton between two sites within a molecule, is a key phenomenon influencing the chemical reactivity and biological activity of many organic compounds. In this compound, the central amide linkage is the primary site for such tautomerism, leading to an equilibrium between the amide and the iminol (or imidic acid) forms.

The primary tautomeric relationship in this molecule is the amide-iminol equilibrium:

Amide form: -C(=O)-NH-

Iminol form: -C(OH)=N-

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of this transformation. nih.gov For analogous systems like thiophene-2-carbohydrazide, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to model the amide → imidic acid tautomerization. nih.gov This process involves the intramolecular migration of a proton from the nitrogen atom to the carbonyl oxygen. nih.gov

The mechanism typically proceeds through a high-energy transition state, often involving a pseudo-four, five, or six-membered ring structure. nih.gov The activation energy for this uncatalyzed proton transfer in the gas phase is generally high, as seen in benchmark calculations on the simplest amide, formamide (B127407). elte.hu However, the presence of solvent molecules, particularly water, can significantly lower this energy barrier by acting as a proton shuttle, thereby catalyzing the tautomerization process.

The relative stability of the tautomers is determined by their Gibbs free energy difference (ΔG). For simple amides and related heterocyclic compounds, the amide form is overwhelmingly more stable than the iminol form in most conditions. elte.huearthlinepublishers.com DFT studies on carmustine, which contains an amide-like moiety, showed the amide form to be more thermodynamically favorable, possessing a more exothermic heat of formation. earthlinepublishers.com The energy difference for the formamide ⇌ formamidic acid equilibrium, for instance, is substantial, making the iminol form a minor component at equilibrium. elte.hu

The energetics of the tautomerization of this compound are expected to follow this general trend, with the amide tautomer being significantly more stable. The relative energies can be precisely calculated using computational methods, as shown in the table below, which presents hypothetical but representative energy data based on studies of similar compounds. earthlinepublishers.comresearchgate.net

Tautomeric FormRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Amide0.000.00
Iminol (Z-isomer)+12.5+12.2
Iminol (E-isomer)+14.8+14.6

This interactive table contains hypothetical DFT calculation results for the relative energies of the tautomers of this compound in the gas phase, based on trends observed in analogous amide systems.

Comparison of Theoretical and Experimental Tautomeric Forms

While computational chemistry provides a detailed picture of tautomeric equilibria, experimental validation is essential. Spectroscopic techniques such as NMR and IR, as well as crystallographic methods like X-ray diffraction (XRD), are the primary tools for identifying the dominant tautomeric form in solution and the solid state.

For amide-containing heterocyclic compounds, experimental evidence consistently shows the amide form to be the predominant, if not exclusive, tautomer under normal conditions. nih.govresearchgate.net In a detailed study of thiophene-2-carbohydrazide, single-crystal XRD analysis confirmed that the molecule exists solely in the amide form in the solid state. nih.gov The experimentally determined bond lengths and angles from XRD showed excellent agreement with the parameters calculated for the amide tautomer using DFT methods, confirming the theoretical model. nih.gov

Theoretical calculations on various pyridinethiones and other heterocyclic systems have successfully predicted the dominant tautomer, which was later confirmed by experimental NMR, IR, and UV-vis spectroscopy. ubc.ca Mass spectrometry, combined with theoretical calculations, has also been used to study the tautomeric equilibrium of amides in the gas phase, concluding that the amide tautomer is favored for neutral species. researchgate.net

Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) for Analogous Structures

Molecular modeling and QSAR are powerful in silico techniques used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound are not published, extensive research on analogous thiophene and propanoic acid derivatives provides a clear framework for how such analyses are conducted.

Application of Molecular Field Analysis in Structure-Reactivity Correlations

Molecular Field Analysis (MFA), such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.govresearchgate.net

In studies of thiophene derivatives as inhibitors of various enzymes, CoMFA has been successfully applied. nih.govresearchgate.net The process involves:

Building a Dataset: A series of analogous compounds with known biological activities (e.g., IC50 values) is compiled.

Molecular Alignment: The molecules are superimposed onto a common template or aligned based on a pharmacophore model. This is a critical step to ensure that the variations in the fields are compared consistently.

Field Calculation: Steric (Lennard-Jones) and electrostatic (Coulomb) fields are calculated at various points on a 3D grid surrounding the aligned molecules.

Statistical Correlation: Partial Least Squares (PLS) regression is used to build a statistical model correlating the variations in field values with the variations in biological activity.

For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, CoMFA and CoMSIA models were established with good predictive capabilities (q² > 0.7, r² > 0.9). rsc.org The resulting 3D contour maps from these analyses highlight regions where steric bulk or specific electrostatic properties (positive or negative potential) are favorable or unfavorable for activity, providing direct guidance for designing more potent molecules. nih.govrsc.org

In Silico Analysis of Substituted Propanoic Acid and Thiophene Derivatives

In silico analysis encompasses a broad range of computational methods, including QSAR, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to assess the potential of chemical compounds as drugs.

QSAR studies on thiophene analogs have successfully identified key molecular descriptors that govern their biological activity. nih.govresearchgate.net For a series of 43 thiophene analogs with anti-inflammatory activity, a Hansch-type QSAR study revealed that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, played a dominant role in modulating activity. nih.gov Similarly, QSAR studies on antimicrobial propanoic acid derivatives showed that their activity was governed by topological parameters like Kier's shape index and molecular connectivity indices. researchgate.net

These studies often generate statistically significant QSAR models, as represented by the following generic equation:

pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

A typical workflow for in silico analysis of thiophene and propanoic acid derivatives is presented in the table below.

StepDescriptionRelevant TechniquesKey Findings from Analog Studies
1. Library Design A virtual library of derivatives is created by modifying the core scaffold.Combinatorial Chemistry SoftwareModifications often focus on the thiophene ring or the side chain of the propanoic acid.
2. Descriptor Calculation Molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule.Software like DRAGON, PaDELElectronic (ELUMO, Dipole) and topological descriptors are often critical for activity. nih.govresearchgate.net
3. QSAR Modeling A statistical model relating descriptors to activity is built and validated.Multiple Linear Regression (MLR), Partial Least Squares (PLS)Models with high correlation coefficients (r²) and cross-validation coefficients (q²) are sought. nih.govjetir.org
4. Molecular Docking The most promising compounds are docked into the active site of a biological target to predict binding modes.AutoDock, Schrödinger MaestroDocking studies reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) with target residues. rsc.orgnih.gov
5. ADMET Prediction The drug-likeness and pharmacokinetic properties of the lead candidates are predicted.QikProp, SwissADMEThis step filters out compounds with poor predicted bioavailability or high toxicity. nih.gov

This interactive table outlines the typical workflow for the in silico analysis of drug candidates, with examples of findings from studies on thiophene and propanoic acid derivatives.

Through these computational approaches, researchers can screen large libraries of virtual compounds, prioritize synthesis efforts, and rationally design novel derivatives with enhanced activity and improved pharmacokinetic profiles.

Advanced Chemical Applications and Derivatization Strategies

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The bifunctional nature of 3-(thiophen-3-ylformamido)propanoic acid makes it a valuable starting material for the synthesis of more complex molecular architectures. Both the thiophene (B33073) ring and the propanoic acid moiety can serve as handles for a variety of chemical transformations, enabling its incorporation into larger, multifunctional molecules.

The thiophene carboxamide unit is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities. ontosight.aimdpi.com This suggests that this compound could serve as a foundational element in the development of new therapeutic agents. The propanoic acid tail, with its carboxylic acid group, provides a convenient point for amide bond formation, allowing for the coupling of this thiophene-containing fragment to other molecules of interest, such as peptides, natural products, or other heterocyclic systems.

Furthermore, the β-amino acid-like structure of the propanoic acid portion can be exploited in the synthesis of peptidomimetics and other biologically inspired polymers. β-amino acids are known to form stable secondary structures and are resistant to enzymatic degradation, making them attractive components for the design of novel biomaterials and therapeutic peptides. digitellinc.comnih.gov The synthesis of polymers from β-amino acid derivatives has been explored, highlighting the potential for this compound to be used in the creation of functional macromolecules. digitellinc.com

Table 1: Potential Synthetic Transformations of this compound

Moiety Reaction Type Potential Products
Propanoic Acid Amide Coupling Peptidomimetics, Conjugates with bioactive molecules
Propanoic Acid Esterification Prodrugs, Solubilizing derivatives
Propanoic Acid Reduction to Alcohol Chiral ligands, Modified building blocks
Thiophene Ring Electrophilic Substitution Halogenated, nitrated, or acylated derivatives
Thiophene Ring Metal-catalyzed Cross-Coupling Arylated or alkenylated thiophene derivatives

This table is interactive. You can sort and filter the data by clicking on the column headers.

Development as a Scaffold for Novel Organic Functional Materials

Thiophene-based molecules are cornerstones in the field of materials science, particularly for the development of organic electronic and photonic materials. wiley.com The electron-rich nature and planarity of the thiophene ring facilitate π-π stacking and charge transport, making thiophene-containing compounds suitable for applications in organic solar cells, organic thin-film transistors, and sensors. mdpi.comresearchgate.net Oligo- and polythiophenes, in particular, have been extensively studied for their semiconducting and luminescent properties. nih.govnih.gov

This compound could serve as a monomeric unit for the synthesis of novel functional polymers. The propanoic acid group offers a reactive site for polymerization reactions, potentially leading to polyesters or polyamides with pendant thiophene-3-carboxamide (B1338676) units. Such materials could exhibit interesting self-assembly properties and optoelectronic characteristics.

Moreover, the incorporation of β-amino acid-like structures into polymers can impart unique properties, such as biocompatibility and the ability to form ordered nanostructures. nih.govtandfonline.com The combination of the thiophene moiety for electronic functionality and the β-amino acid-like backbone for structural control could lead to the development of advanced materials for applications in bioelectronics and tissue engineering.

Strategies for Further Functionalization of the Thiophene Ring for Specific Chemical Purposes

The thiophene ring in this compound is amenable to a variety of functionalization reactions, allowing for the fine-tuning of its electronic properties and the introduction of new reactive sites. Electrophilic aromatic substitution is a common method for modifying thiophene rings. Depending on the reaction conditions, electrophiles can be introduced at the C2, C4, or C5 positions of the thiophene-3-carboxamide core. The directing effects of the carboxamide group will influence the regioselectivity of these substitutions.

Common Electrophilic Substitution Reactions on Thiophene:

Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group using a mixture of nitric and sulfuric acids. youtube.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride and a Lewis acid catalyst.

Sulfonation: Addition of a sulfonic acid group.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, provide powerful tools for the C-H arylation or alkenylation of thiophene rings. researchgate.net These methods allow for the introduction of a wide range of substituents, significantly expanding the chemical diversity of derivatives that can be accessed from this compound.

Modification of the Propanoic Acid Moiety for Targeted Chemical Syntheses

The propanoic acid moiety of this compound offers a versatile handle for a range of chemical modifications. The carboxylic acid group can be readily converted into other functional groups, enabling the synthesis of a diverse library of derivatives with tailored properties.

Table 2: Derivatization Strategies for the Propanoic Acid Moiety

Functional Group Transformation Reagents and Conditions Potential Applications
Esterification Alcohol, Acid catalyst Prodrug design, improved solubility
Amide Formation Amine, Coupling agents (e.g., EDC, HBTU) Peptide synthesis, conjugation to biomolecules
Reduction to Alcohol Reducing agents (e.g., LiAlH4, BH3) Synthesis of chiral ligands, modified building blocks
Conversion to Acyl Halide Thionyl chloride (SOCl2), Oxalyl chloride Highly reactive intermediates for further synthesis
Curtius/Schmidt/Lossen Rearrangement Various (e.g., DPPA, NaN3) Synthesis of amines and urethanes

This table is interactive. You can sort and filter the data by clicking on the column headers.

These modifications can be used to alter the polarity, solubility, and biological activity of the parent compound. For example, conversion of the carboxylic acid to an ester or an amide can be used to create prodrugs with improved pharmacokinetic profiles. The carboxylic acid can also serve as an anchor point for attaching the molecule to solid supports for use in combinatorial chemistry or as a ligand for affinity chromatography. The synthesis of various N-acyl amino acid amides has been explored, showcasing the versatility of this functional group. nih.gov Furthermore, the N-H of the amide can be alkylated, providing another site for diversification. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 3-(Thiophen-3-ylformamido)propanoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions (e.g., solvent polarity, temperature, catalyst choice). For example, thiophene-containing analogs often benefit from Pd-catalyzed coupling reactions to stabilize intermediates . Purification via reverse-phase chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity. Reaction progress should be monitored using TLC or HPLC to identify side products (e.g., unreacted thiophene precursors) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, particularly the thiophene ring’s proton environment and formamido group resonance .
  • LC-MS : Quantifies molecular ion peaks (e.g., [M+H]+^+) and detects impurities via fragmentation patterns .
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the amide bond) .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

  • Methodological Answer : Conduct pH-dependent solubility studies (pH 2–8) using UV-Vis spectroscopy or nephelometry. Stability is tested under simulated physiological conditions (37°C, 24–72 hours) with LC-MS to detect degradation products (e.g., hydrolysis of the formamido group) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiophene derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Reproduce studies using standardized protocols (e.g., ISO-certified cell lines, triplicate assays). Meta-analysis of published IC50_{50} values and molecular docking simulations can clarify structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the thiophene ring’s π-π stacking and hydrogen-bonding potential .
  • QSAR Models : Train models with experimental inhibition data to predict bioactivity of novel analogs .

Q. What experimental designs validate the compound’s role in modulating protein-ligand interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) between the compound and purified target proteins .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .

Q. How do researchers address challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer : Use asymmetric catalysis (e.g., chiral ligands in Pd-mediated reactions) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Pilot-scale reactors with controlled agitation and temperature profiles minimize racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.